Ethyl thiomorpholin-4-ylacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

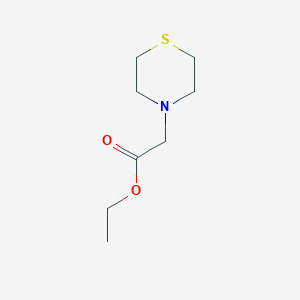

Ethyl thiomorpholin-4-ylacetate is an organic compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol . It is primarily used in proteomics research and is known for its unique structural properties, which include a thiomorpholine ring attached to an ethyl acetate group .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl thiomorpholin-4-ylacetate typically involves the reaction of thiomorpholine with ethyl chloroacetate under basic conditions. The reaction proceeds as follows:

- Thiomorpholine is reacted with a base such as sodium hydroxide to form the thiomorpholine anion.

- The thiomorpholine anion then reacts with ethyl chloroacetate to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.

化学反应分析

Nucleophilic Substitution at the Ester Group

The carbonyl carbon in the ester group acts as an electrophilic site, facilitating nucleophilic substitution reactions.

Key Reactions:

Mechanistic Notes :

- Hydrolysis proceeds via nucleophilic attack of hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylic acid.

- Aminolysis involves nucleophilic displacement by amines, yielding substituted amides.

Oxidation of the Thiomorpholine Ring

The sulfur atom in the thiomorpholine ring undergoes oxidation under controlled conditions.

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 6 hours | Thiomorpholine-1,1-dioxide derivative | |

| mCPBA | DCM, 0°C to RT, 2 hours | Thiomorpholine sulfoxide |

Key Findings :

- Oxidation with H₂O₂ selectively yields the sulfone derivative, critical for enhancing metabolic stability in drug candidates .

- mCPBA generates sulfoxides, which are intermediates in asymmetric synthesis .

Nucleophilic Acyl Substitution in Catalytic Reactions

The compound participates in Cu-catalyzed coupling reactions, leveraging its ester group and thiomorpholine ring.

Example Reaction:

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methylpropiophenone | Cu(OAc)₂, DMSO, RT, 10 hours | 2-Thiomorpholino-1-p-tolylpropan-1-one | 82% |

Mechanism :

- The copper catalyst activates the ester carbonyl, enabling nucleophilic attack by thiomorpholine’s nitrogen or sulfur.

- This pathway is analogous to reactions observed in morpholine derivatives but with enhanced regioselectivity due to sulfur’s electronic effects .

Ester Functionalization in Multicomponent Reactions

The ethyl ester group undergoes transesterification and condensation reactions.

Data Table:

Highlights :

- Transesterification is reversible and pH-dependent, with acid catalysis favoring methanolysis .

- Condensation with malononitrile yields fused heterocycles via sulfur extrusion, a pathway validated in analogous thiomorpholine systems .

Thiol-Mediated Michael Addition

The thiomorpholine sulfur participates in thiol-ene reactions, though conjugation effects modulate reactivity.

Case Study:

| Thiol Source | Conditions | Outcome | Reference |

|---|---|---|---|

| Cysteamine | DMSO, RT, 24 hours | No direct adduct formation |

Rationale :

- Conjugation between the thiomorpholine ring and ester group reduces electrophilicity at the β-carbon, suppressing thia-Michael reactivity. This contrasts with non-conjugated analogs like chalcones .

Mechanistic Insights and Challenges

- Steric Effects : Bulky substituents on the thiomorpholine ring hinder nucleophilic attack at the ester group, necessitating optimized conditions (e.g., polar aprotic solvents) .

- Electronic Modulation : Electron-withdrawing groups on the aryl moiety enhance electrophilicity at the carbonyl carbon, accelerating hydrolysis .

科学研究应用

Pharmaceutical Applications

a. Anticancer Activity

Ethyl thiomorpholin-4-ylacetate has been investigated for its potential anticancer properties. Research indicates that compounds with thiomorpholine structures can inhibit the growth of cancer cells by interfering with cellular signaling pathways. For instance, studies have demonstrated that derivatives of thiomorpholine can act as bromodomain inhibitors, which are crucial in the regulation of gene expression associated with cancer progression .

b. Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. This compound and its derivatives have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results suggest that these compounds exhibit significant antibacterial activity, making them candidates for developing new antibiotics .

Synthetic Applications

a. Synthesis of Bioactive Molecules

this compound serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including acylation and alkylation processes. This property is particularly useful in synthesizing more complex bioactive compounds, which can be tailored for specific therapeutic targets .

b. Catalytic Applications

In recent studies, this compound has been utilized as a catalyst in various organic reactions. Its ability to stabilize transition states makes it an effective catalyst for asymmetric synthesis, where the goal is to produce chiral molecules with high enantiomeric purity .

Case Studies

作用机制

The mechanism of action of ethyl thiomorpholin-4-ylacetate involves its interaction with specific molecular targets. The thiomorpholine ring can interact with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active thiomorpholine moiety, which can then exert its effects on cellular pathways.

相似化合物的比较

Thiomorpholine: Shares the thiomorpholine ring structure but lacks the ethyl acetate group.

Ethyl morpholin-4-ylacetate: Similar structure but with an oxygen atom instead of sulfur in the ring.

Ethyl piperidin-4-ylacetate: Similar structure but with a piperidine ring instead of thiomorpholine.

Uniqueness: Ethyl thiomorpholin-4-ylacetate is unique due to the presence of both the thiomorpholine ring and the ethyl acetate group. This combination imparts distinct chemical and biological properties, making it valuable in various research applications.

生物活性

Ethyl thiomorpholin-4-ylacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

This compound is synthesized through the reaction of thiomorpholine with ethyl chloroacetate under basic conditions. The general reaction can be outlined as follows:

- Formation of Thiomorpholine Anion : Thiomorpholine is treated with a base (e.g., sodium hydroxide) to generate the thiomorpholine anion.

- Nucleophilic Attack : The thiomorpholine anion then nucleophilically attacks ethyl chloroacetate, leading to the formation of this compound.

This compound features a thiomorpholine ring, which contributes to its biological activity, and an ester functional group that can undergo hydrolysis in biological systems.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. In vitro studies have demonstrated that it exhibits significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species. For instance, disc diffusion assays showed promising results with inhibition zones comparable to standard antibiotics .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. For example, a study reported that this compound exhibited cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range . The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

The mechanism underlying the biological activity of this compound involves several pathways:

- Protein Interaction : The thiomorpholine moiety can interact with specific proteins or enzymes, potentially inhibiting their functions.

- Hydrolysis : The ester bond in this compound can be hydrolyzed to release active thiomorpholine, which may exert further biological effects.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in cancer cells, leading to cell death .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Ethyl morpholin-4-ylacetate | Morpholine derivative | Antimicrobial |

| Ethyl piperidin-4-ylacetate | Piperidine derivative | Anticancer |

| Ethyl thiomorpholine | Thiomorpholine | Antimicrobial and anticancer |

Case Studies and Research Findings

- A study conducted on a series of morpholine derivatives including this compound highlighted its potential as an antimicrobial agent with minimal toxicity observed in animal models .

- Another research focused on the structure-activity relationship (SAR) of related compounds indicated that modifications to the thiomorpholine ring could enhance anticancer activity while reducing side effects .

属性

IUPAC Name |

ethyl 2-thiomorpholin-4-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-2-11-8(10)7-9-3-5-12-6-4-9/h2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOSZBXAWCXWPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCSCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。